molecular formula C19H18N2O4S2 B2931340 N-(3-methoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1226438-60-3

N-(3-methoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No. B2931340
CAS RN: 1226438-60-3
M. Wt: 402.48
InChI Key: DDBPHFINJMODEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as MMB-T, is a thiophene-based molecule that has shown promising results in scientific research studies.

Scientific Research Applications

Synthesis and Optical Properties

N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, related to N-(3-methoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, were synthesized and used to create 2-functionally substituted thieno[3,2-c]quinolines. These compounds demonstrated moderate to high fluorescence quantum yields, making them potential candidates for applications as invisible ink dyes due to their unique optical properties (Bogza et al., 2018).

Corrosion Inhibition

Research on similar compounds shows their effectiveness in corrosion inhibition on low carbon steel in hydrochloric acid solution. This suggests potential applications of N-(3-methoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide in protecting metals against corrosion, indicating a valuable application in material science and engineering (Khalifa & Abdallah, 2011).

Catalytic Applications

The compound's structural analogs were utilized in homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters under both conventional conditions and in ionic liquids. This process illustrates the compound’s potential utility in facilitating complex organic synthesis reactions, highlighting its versatility in chemical synthesis (Müller et al., 2005).

Cytotoxicity and Biological Activities

Some derivatives have been synthesized and evaluated for cytotoxic activities, showing potential as antineoplastic agents. This indicates that N-(3-methoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide and its derivatives could have applications in the development of new therapeutic agents targeting cancer (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-21(27(23,24)16-9-4-3-5-10-16)17-11-12-26-18(17)19(22)20-14-7-6-8-15(13-14)25-2/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBPHFINJMODEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.